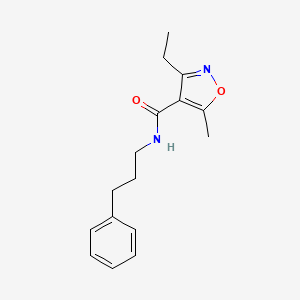![molecular formula C20H19N5O B6018962 3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6018962.png)
3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine, also known as ITD-1, is a small molecule inhibitor that has been developed for scientific research purposes. This compound has shown potential in various research applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine works by inhibiting the activity of a specific enzyme called TAK1 (transforming growth factor-beta-activated kinase 1). TAK1 is involved in various cellular signaling pathways, including those that regulate cell growth, apoptosis, and inflammation. By inhibiting TAK1, this compound can modulate these signaling pathways and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and metastasis, the reduction of oxidative stress and inflammation, and the improvement of cardiac function. These effects are believed to be mediated by the inhibition of TAK1 and the modulation of downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine in lab experiments is its specificity for TAK1, which allows for targeted modulation of specific signaling pathways. However, one limitation is that this compound may have off-target effects on other enzymes or signaling pathways, which could complicate experimental results.
Orientations Futures
There are several future directions for the use of 3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine in scientific research. One potential direction is the development of more potent and selective TAK1 inhibitors based on the chemical structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its downstream effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine involves several steps, including the reaction of 1H-indole-2-carboxylic acid with piperidine and triethylamine to yield the intermediate 1-(1H-indol-2-ylcarbonyl)-4-piperidinol. This intermediate is then reacted with 4-chloro-3-nitropyridine in the presence of a palladium catalyst to produce this compound.
Applications De Recherche Scientifique
3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and apoptosis. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce inflammation.
Propriétés
IUPAC Name |
1H-indol-2-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(17-13-15-5-1-2-6-16(15)21-17)24-11-8-14(9-12-24)19-23-22-18-7-3-4-10-25(18)19/h1-7,10,13-14,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKNYADTDDZBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6018935.png)
![2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B6018943.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6018978.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6018981.png)